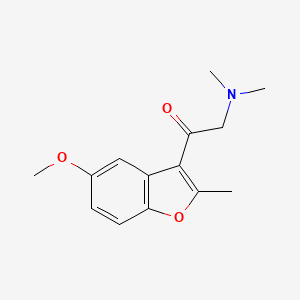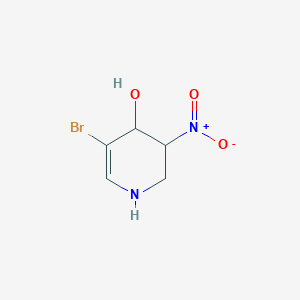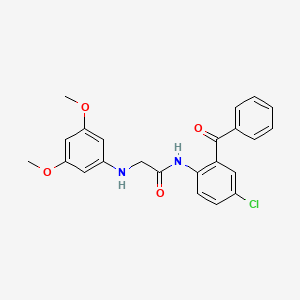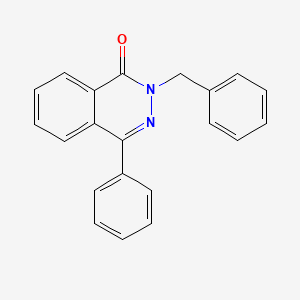![molecular formula C24H23ClN2OS B10871448 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10871448.png)
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a methyl group, and a thienyl group attached to an indole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Incorporation of the Thienyl Group: The thienyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienylboronic acid with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the indole core or the thienyl group is oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the compound to reduce the carbonyl group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be substituted with other functional groups. Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules. Common reagents include boronic acids and palladium catalysts.
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties. It is explored for its potential use in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1H-indole-2-carboxamide: This compound lacks the ethyl and thienyl groups, making it less complex and potentially less active in certain biological assays.
5-Ethyl-1-methyl-1H-indole-2-carboxamide: This compound lacks the chlorophenyl and thienyl groups, which may result in different chemical and biological properties.
N-[2-(2-Thienyl)ethyl]-1H-indole-2-carboxamide: This compound lacks the chlorophenyl and ethyl groups, which may affect its overall activity and stability.
The unique combination of functional groups in 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23ClN2OS |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(2-thiophen-2-ylethyl)indole-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2OS/c1-3-16-6-11-21-20(15-16)22(17-7-9-18(25)10-8-17)23(27(21)2)24(28)26-13-12-19-5-4-14-29-19/h4-11,14-15H,3,12-13H2,1-2H3,(H,26,28) |
InChI Key |
ALGTWMULYKGEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871366.png)
![N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10871375.png)
![2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione](/img/structure/B10871376.png)



![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10871383.png)
![2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10871401.png)
![N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide](/img/structure/B10871402.png)

![2-(2-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10871427.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10871436.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10871441.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10871443.png)
